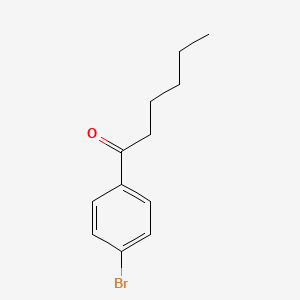

1-(4-Bromophenyl)hexan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromophenyl)hexan-1-one is a chemical compound with the molecular formula C12H15BrO. It is used as a chemical reagent in the preparation of conjugated nanoloops that display optoelectronic properties .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of potassium hydroxide and hydrazine in 2,2’- [1,2-ethanediylbis (oxy)]bisethanol for 2 hours under heating and reflux . Another method involves the use of water monomer and trifluoromethane sulfonic acid silver salt in chlorobenzene at 100℃ for 44 hours .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C12H15BrO/c1-2-3-4-5-12 (14)10-6-8-11 (13)9-7-10/h6-9H,2-5H2,1H3 .Chemical Reactions Analysis

This compound can undergo several chemical reactions. For instance, it can react with potassium hydroxide and hydrazine in 2,2’- [1,2-ethanediylbis (oxy)]bisethanol under heating and reflux to form 4-Bromohexylbenzene . It can also react with water monomer and trifluoromethane sulfonic acid silver salt in chlorobenzene at 100℃ to form 1-(p-tolyl)pentan-1-one .Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 255.15 .Aplicaciones Científicas De Investigación

Macromolecular Electron Donors

1-(4-Bromophenyl)hexan-1-one derivatives have been utilized in the synthesis of macromolecules with multiple redox-active sites. These compounds, such as those synthesized by Rathore et al. (2001), act as efficient "electron sponges" and are capable of undergoing reversible oxidation, demonstrating potential applications in electronic devices and nanotechnology (Rathore, Burns, & Deselnicu, 2001).

Thermotropic Dendrimers

In the field of polymer science, derivatives of this compound have been instrumental in creating thermotropic dendrimers. Percec et al. (1994) described the synthesis of such monomers, highlighting their application in producing soluble hyperbranched polymers with potential uses in advanced material science (Percec, Chu, & Kawasumi, 1994).

Rearrangement in Organic Synthesis

The compound and its related structures have also been explored in organic synthesis. Donskaya and Lukovskii (1991) investigated the facile rearrangement of a (Bromomethylene)-cyclopropane–Dichloroketene Adduct, highlighting the dynamic behavior of these molecules under different conditions (Donskaya & Lukovskii, 1991).

Crystal Structure Analysis

This compound derivatives have been used in crystallography to study molecular structures and conformations. Griffiths (1973) determined the crystal and molecular structure of a related compound, contributing to our understanding of molecular geometry in crystallography (Griffiths, 1973).

Nanoporous Organic Frameworks

These compounds have applications in creating nanoporous organic frameworks. Yang and Guo (2019) synthesized polymers using this compound derivatives, demonstrating their high surface area and thermal stability, making them suitable for gas storage and separation (Yang & Guo, 2019).

Helical Crystal Engineering

In the realm of materials science, derivatives of this compound are used in engineering hand-twisted helical crystals. Saha and Desiraju (2017) outlined strategies for designing these structures, which have implications in developing new materials with unique optical and mechanical properties (Saha & Desiraju, 2017).

Safety and Hazards

The safety information for 1-(4-Bromophenyl)hexan-1-one indicates that it is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin. It causes serious eye irritation and is toxic to aquatic life . The precautionary statements include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

Relevant Papers The relevant papers for this compound are not explicitly mentioned in the search results .

Propiedades

IUPAC Name |

1-(4-bromophenyl)hexan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLMRPWLTMFPJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(6-Chloro-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2589418.png)

![2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2589423.png)

![1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589430.png)

![prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2589431.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2589436.png)

![6-(3-methoxypropyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2589438.png)

![Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2589441.png)